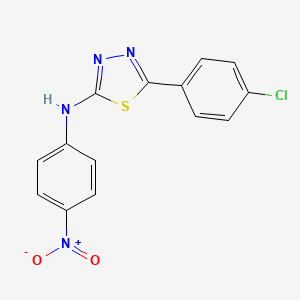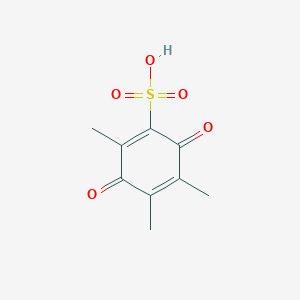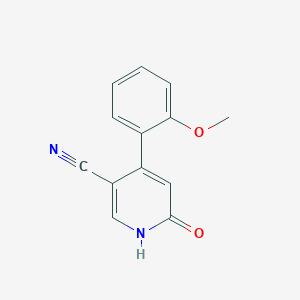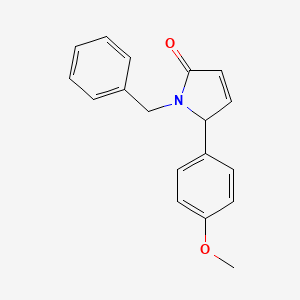
1-Benzyl-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the pyrrolidinone family This compound is characterized by a pyrrolidinone ring substituted with a benzyl group and a methoxyphenyl group
Métodos De Preparación
The synthesis of 1-Benzyl-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-5-methylindoline-2,3-dione with 4-methoxyaniline . The reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
1-Benzyl-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different products, such as alcohols or amines, depending on the reducing conditions.
Substitution: The benzyl and methoxyphenyl groups can undergo substitution reactions, leading to the formation of new compounds with altered properties.
Common reagents used in these reactions include lithium tri-tert-butoxyaluminum hydride for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, its derivatives may inhibit certain enzymes involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
1-Benzyl-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
1-Benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one: This compound has a similar structure but differs in the substitution pattern and functional groups.
1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylates: Another related compound with different heterocyclic core and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Número CAS |
824935-55-9 |
|---|---|
Fórmula molecular |
C18H17NO2 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
1-benzyl-2-(4-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H17NO2/c1-21-16-9-7-15(8-10-16)17-11-12-18(20)19(17)13-14-5-3-2-4-6-14/h2-12,17H,13H2,1H3 |
Clave InChI |
VXEQWRDLLWQENE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2C=CC(=O)N2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
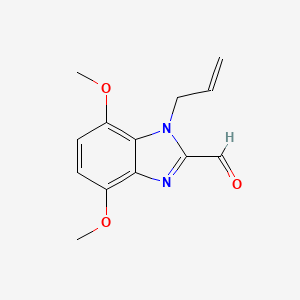
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)

![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)
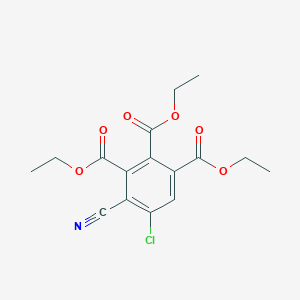
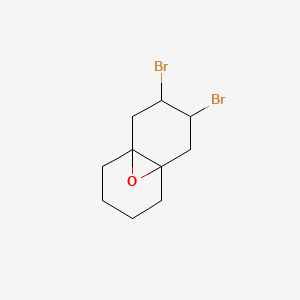
![2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14208427.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline](/img/structure/B14208431.png)
![Prop-2-yn-1-yl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14208433.png)
